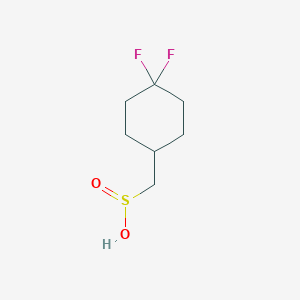
(4,4-Difluorocyclohexyl)methanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorocyclohexyl)methanesulfinic acid is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a methanesulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid typically involves the reaction of 4,4-difluorocyclohexylmethanol with a sulfinating agent. One common method is the reaction of 4,4-difluorocyclohexylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (4,4-Difluorocyclohexyl)methanesulfonic acid.
Reduction: (4,4-Difluorocyclohexyl)methanesulfide.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluorocyclohexyl)methanesulfinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the cyclohexyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry and other applications.
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorocyclohexyl)methanol: A precursor in the synthesis of (4,4-Difluorocyclohexyl)methanesulfinic acid.
(4,4-Difluorocyclohexyl)acetic acid: Another fluorinated cyclohexyl derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12F2O2S |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)methanesulfinic acid |
InChI |
InChI=1S/C7H12F2O2S/c8-7(9)3-1-6(2-4-7)5-12(10)11/h6H,1-5H2,(H,10,11) |
InChI Key |
WAVSUPCHCUDDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CS(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
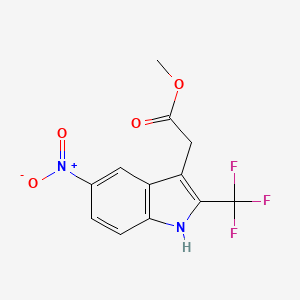
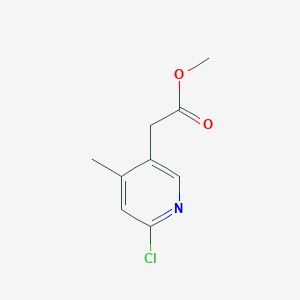



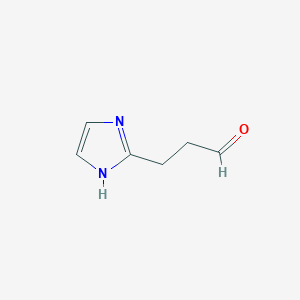
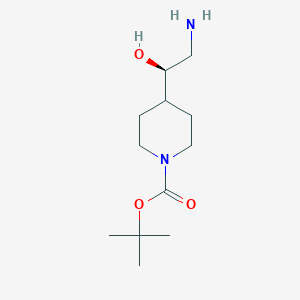
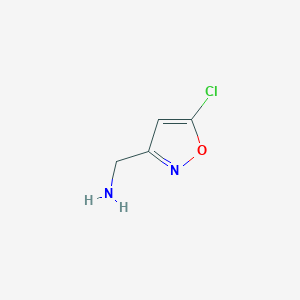
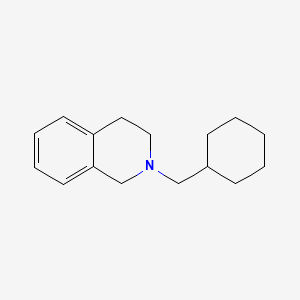
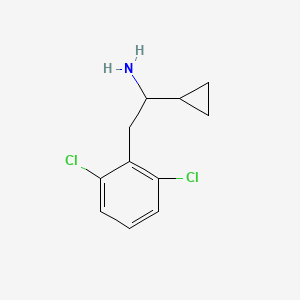
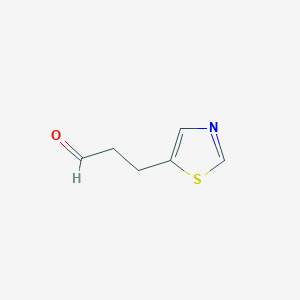
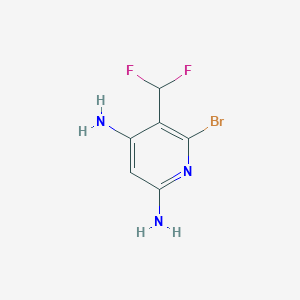
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
